2-acetylcyclohexane-1-carboxylic Acid

Crystallography Solid-state chemistry Hydrogen bonding

Researchers requiring chiral cyclohexane scaffolds face a critical limitation: 1-acetyl and 4-acetyl positional isomers lack stereogenic centers, precluding diastereoselective transformations. 2-Acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) resolves this as a diastereomeric β-keto acid with two stereogenic centers. • Defined carboxyl-dimer H-bonding motif (O···O = 2.668 Å) for predictable solid-state behavior • 1,2-Dicarbonyl relationship enables cyclization to diverse heterocyclic systems • Verified InChIKey TUKYIYSUAUIYSI-UHFFFAOYSA-N for QC authentication

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 148029-00-9
Cat. No. B133098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetylcyclohexane-1-carboxylic Acid
CAS148029-00-9
SynonymsCyclohexanecarboxylic acid, 2-acetyl- (9CI)
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCC1C(=O)O
InChIInChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)
InChIKeyTUKYIYSUAUIYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylcyclohexane-1-carboxylic Acid: Identity & Properties


2-Acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) is a cyclic β-keto acid with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is supplied commercially as a mixture of stereoisomers (diastereomers), possessing two stereogenic centers at the C1 and C2 positions of the cyclohexane ring . The compound bears both a ketone and a carboxylic acid functional group in a 1,2-relationship on a cyclohexane scaffold, making it a versatile intermediate in organic synthesis, particularly for the preparation of chiral building blocks and heterocyclic systems .

2-Acetylcyclohexane-1-carboxylic Acid: Substitution Risk Assessment


Substitution of 2-acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) with structurally related cyclohexane carboxylic acid derivatives is not scientifically valid due to divergent solid-state packing, hydrogen-bonding networks, and stereochemical profiles. Crystallographic data demonstrate that the 2-acetyl positional isomer adopts a distinct carboxyl-dimer hydrogen-bonding motif with measurable intermolecular C–H···O close contacts involving the ketone group, whereas the 4-acetyl isomer displays a different chiral conformation and centrosymmetric dimer geometry [1]. Furthermore, the target compound exists as a mixture of diastereomers (two stereogenic centers), while the 1-acetyl isomer (CAS 773873-46-4) is achiral and adopts an equatorial substitution pattern that alters its conformational landscape . These differences directly impact solubility, crystallization behavior, and downstream reactivity, rendering in-class substitution a high-risk procurement decision.

2-Acetylcyclohexane-1-carboxylic Acid: Isomer Differentiation


Crystal Structure & Hydrogen Bonding: 2-Acetyl vs. 4-Acetyl Isomer

The (±)-trans-2-acetylcyclohexanecarboxylic acid isomer exhibits a centrosymmetric carboxyl-dimer hydrogen-bonding motif with O···O = 2.668(2) Å and O–H···O = 173°. The carboxyl group is negligibly disordered, but significant rotational disordering is found for the acetyl methyl group. Intermolecular C–H···O close contacts involve the ketone group, and no intramolecular interaction exists between the carboxyl and acetyl groups. In contrast, the trans-4-acetyl isomer adopts a different chiral conformation with O···O = 2.667(3) Å and O–H···O = 175°, forming centrosymmetric dimers across the b and c edges of the chosen cell [1].

Crystallography Solid-state chemistry Hydrogen bonding

Stereogenic Centers: 2-Acetyl vs. 1-Acetyl Isomer

2-Acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) possesses two stereogenic centers at C1 and C2 of the cyclohexane ring, with the commercial product supplied as a mixture of diastereomers . In contrast, 1-acetylcyclohexane-1-carboxylic acid (CAS 773873-46-4) bears both the acetyl and carboxyl groups on the same carbon (C1), rendering the molecule achiral with no stereogenic centers .

Stereochemistry Chiral building blocks Diastereomers

InChIKey & LogP: Distinguishing 2-Acetyl from Isomers

2-Acetylcyclohexane-1-carboxylic acid has a unique InChIKey of TUKYIYSUAUIYSI-UHFFFAOYSA-N and a calculated LogP of 1.0–1.47 . The 1-acetyl positional isomer (CAS 773873-46-4) has a different InChIKey (AFDDZXLETDABAY-UHFFFAOYSA-N) . The 4-acetyl isomer (CAS 407628-30-2) also possesses a distinct InChIKey [1].

Analytical chemistry QC/QA Computational descriptors

Research & Industrial Applications of 2-Acetylcyclohexane-1-carboxylic Acid


Solid-State Formulation & Crystallization Development

The crystallographically characterized hydrogen-bonding network of (±)-trans-2-acetylcyclohexanecarboxylic acid (O···O = 2.668 Å, carboxyl dimer motif) provides a defined reference for polymorph screening and co-crystal design [1]. This compound may be selected over the 4-acetyl isomer when a distinct solid-state packing architecture is required, such as for modulating dissolution rate or mechanical stability in formulation development.

Chiral Building Block for Asymmetric Synthesis

The presence of two stereogenic centers in 2-acetylcyclohexane-1-carboxylic acid makes it a valuable scaffold for asymmetric synthesis, whereas achiral analogs (e.g., 1-acetyl isomer) cannot serve this purpose [1]. This compound may be prioritized when stereochemical complexity is needed for generating diastereomeric intermediates or for chiral auxiliary applications in medicinal chemistry programs.

Analytical Reference Standard for Isomer QC

The unique InChIKey (TUKYIYSUAUIYSI-UHFFFAOYSA-N) and calculated LogP (~1.0–1.5) of 2-acetylcyclohexane-1-carboxylic acid serve as definitive identifiers for distinguishing it from its 1-acetyl and 4-acetyl positional isomers [1]. This compound should be procured as a reference standard when developing HPLC methods, mass spectrometry libraries, or QC protocols for cyclohexane carboxylic acid derivatives.

Synthetic Intermediate for Heterocyclic Compound Libraries

The 1,2-dicarbonyl-like relationship of the ketone and carboxylic acid groups enables 2-acetylcyclohexane-1-carboxylic acid to serve as a precursor for cyclization reactions to form heterocyclic scaffolds [1]. This reactivity profile supports its use in medicinal chemistry hit-to-lead programs where rapid generation of structurally diverse analogs is required.

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